4-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine
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Overview
Description
4-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperidine moiety, which is further functionalized with a sulfonyl group attached to a chlorofluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the nucleophilic substitution of a halogenated piperidine derivative with a sulfonyl chloride to introduce the sulfonyl group.
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Attachment of the Chlorofluorophenyl Group: : The chlorofluorophenyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura reaction. This step requires careful control of reaction conditions to ensure high yield and purity.
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Formation of the Pyrimidine Ring: : The final step involves the formation of the pyrimidine ring, which can be achieved through a cyclization reaction. This step may involve the use of strong bases or acids to facilitate the ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of each synthetic step to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain reactions, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the pyrimidine ring or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological targets. Its ability to bind to specific proteins or enzymes makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of certain biological pathways, making it a potential candidate for the treatment of diseases such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors on the cell surface, altering signal transduction pathways.
Proteins: Interaction with intracellular proteins can affect various cellular functions, including gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)oxy)quinoline
- 4-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)oxy)benzene
Uniqueness
Compared to similar compounds, 4-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is unique due to its specific substitution pattern and the presence of both a pyrimidine ring and a piperidine moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-3-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN3O3S/c16-13-8-12(3-4-14(13)17)24(21,22)20-7-1-2-11(9-20)23-15-5-6-18-10-19-15/h3-6,8,10-11H,1-2,7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWIMCDQVGNUJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl)OC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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